molecular formula C14H16N2O3 B6005364 N-(2-hydroxy-2-pyridin-3-ylethyl)-3,5-dimethylfuran-2-carboxamide

N-(2-hydroxy-2-pyridin-3-ylethyl)-3,5-dimethylfuran-2-carboxamide

Cat. No.: B6005364
M. Wt: 260.29 g/mol
InChI Key: RKEIJLDSKPKKRH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-pyridin-3-ylethyl)-3,5-dimethylfuran-2-carboxamide is a complex organic compound that features a pyridine ring, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-pyridin-3-ylethyl)-3,5-dimethylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and furan intermediates. One common method involves the biocatalytic reduction of a ketone precursor using whole-cell biocatalysts such as Candida sorbophila . This process is highly enantioselective and can produce optically pure products under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale bioreactors where the biocatalytic reduction is optimized for high yield and purity. Parameters such as pH, temperature, and nutrient feeding strategies are carefully controlled to maximize the efficiency of the bioreduction process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-pyridin-3-ylethyl)-3,5-dimethylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyridine or furan rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine derivative .

Scientific Research Applications

N-(2-hydroxy-2-pyridin-3-ylethyl)-3,5-dimethylfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-pyridin-3-ylethyl)-3,5-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and furan derivatives, such as:

  • Pyridine-2-carboxamide
  • 3,5-dimethylfuran-2-carboxylic acid
  • N-(2-hydroxyethyl)pyridine

Uniqueness

What sets N-(2-hydroxy-2-pyridin-3-ylethyl)-3,5-dimethylfuran-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-hydroxy-2-pyridin-3-ylethyl)-3,5-dimethylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-6-10(2)19-13(9)14(18)16-8-12(17)11-4-3-5-15-7-11/h3-7,12,17H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEIJLDSKPKKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(=O)NCC(C2=CN=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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